6-[5-(2,5-Dichlorophenyl)-2-methylfuran-3-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
The compound 6-[5-(2,5-dichlorophenyl)-2-methylfuran-3-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole belongs to the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole class of fused heterocyclic systems. This scaffold combines a 1,2,4-triazole ring with a 1,3,4-thiadiazole moiety, forming a condensed structure known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The compound’s 6-position is substituted with a 2,5-dichlorophenyl-2-methylfuran group, while the 3-position bears a phenyl group.
Propriétés
IUPAC Name |
6-[5-(2,5-dichlorophenyl)-2-methylfuran-3-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2N4OS/c1-11-14(10-17(27-11)15-9-13(21)7-8-16(15)22)19-25-26-18(23-24-20(26)28-19)12-5-3-2-4-6-12/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJBRPCEGKRHAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=C(C=CC(=C2)Cl)Cl)C3=NN4C(=NN=C4S3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
The primary target of this compound is Shikimate dehydrogenase , an essential protein for the biosynthesis of the chorismate end product. This protein is a highly promising therapeutic target, especially for the discovery and development of new-generation anti-TB agents.
Mode of Action
The compound interacts with its target, Shikimate dehydrogenase, inhibiting its function. This inhibition disrupts the biosynthesis of chorismate, a critical end product in certain biochemical pathways.
Biochemical Pathways
The compound affects the prostaglandin biosynthesis pathway . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2. The metabolism of arachidonic acid to prostaglandins and leukotrienes is catalyzed by cyclo-oxygenase and 5-lipoxygenase pathways. By inhibiting Shikimate dehydrogenase, the compound disrupts this pathway, leading to downstream effects.
Result of Action
The compound has been evaluated for its anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities . Some of the synthesized compounds have significant anti-inflammatory and analgesic activities. The ulcerogenic and irritative action on the gastrointestinal mucosa, in comparison with standard, are low.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. For instance, the dipole moment determines the magnitude of the expected NLO coefficient which is greater in the excited state than it is in the ground state due to surrounding influencing media such as solvents. Additionally, the stability order decreases as 1,3,4 > 1,2,4 > 1,2,3 > 1,2,5; the 1,2,3-oxadiazole isomer is found solely as an unstable diazoketone tautomer due to its cyclic structure instability, making 1,3,4 and 1,2,4 isomers more frequent in medicinal chemistry than the other two isomers.
Analyse Biochimique
Biochemical Properties
6-[5-(2,5-Dichlorophenyl)-2-methylfuran-3-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. Additionally, this compound can interact with nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival. These interactions suggest that 6-[5-(2,5-Dichlorophenyl)-2-methylfuran-3-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole may have anti-inflammatory and anticancer properties.
Cellular Effects
The effects of 6-[5-(2,5-Dichlorophenyl)-2-methylfuran-3-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving NF-κB. By inhibiting NF-κB activation, it can reduce the expression of genes involved in inflammation and cell proliferation. Furthermore, it has been shown to induce apoptosis in cancer cells, thereby inhibiting tumor growth. The compound also affects cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, 6-[5-(2,5-Dichlorophenyl)-2-methylfuran-3-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exerts its effects through several mechanisms. It binds to the active sites of COX enzymes, inhibiting their activity and thus reducing the production of pro-inflammatory prostaglandins. Additionally, it interferes with the NF-κB signaling pathway by preventing the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. This inhibition prevents NF-κB from translocating to the nucleus and initiating the transcription of inflammatory genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-[5-(2,5-Dichlorophenyl)-2-methylfuran-3-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions. Long-term studies have shown that its anti-inflammatory and anticancer effects can persist, although the degree of efficacy may diminish over time due to degradation.
Dosage Effects in Animal Models
The effects of 6-[5-(2,5-Dichlorophenyl)-2-methylfuran-3-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole vary with different dosages in animal models. At low doses, the compound exhibits significant anti-inflammatory and anticancer activities without notable adverse effects. At higher doses, it can cause toxicity, including gastrointestinal irritation and hepatotoxicity. These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
6-[5-(2,5-Dichlorophenyl)-2-methylfuran-3-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which facilitate its breakdown into various metabolites. These metabolites can then be excreted from the body. The compound’s interaction with metabolic enzymes can also influence metabolic flux and alter the levels of certain metabolites.
Transport and Distribution
Within cells and tissues, 6-[5-(2,5-Dichlorophenyl)-2-methylfuran-3-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is transported and distributed through various mechanisms. It can bind to transport proteins, which facilitate its movement across cell membranes. Once inside the cells, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of 6-[5-(2,5-Dichlorophenyl)-2-methylfuran-3-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is crucial for its activity. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules. Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments.
Activité Biologique
The compound 6-[5-(2,5-Dichlorophenyl)-2-methylfuran-3-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
- Molecular Formula : C19H14Cl2N4OS
- Molecular Weight : 409.31 g/mol
- IUPAC Name : 6-[5-(2,5-dichlorophenyl)-2-methylfuran-3-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit anti-inflammatory , antimicrobial , and anticancer properties. The triazole and thiadiazole moieties are known for their ability to interfere with cellular signaling pathways and enzyme functions.
1. Anti-inflammatory Activity
Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. The presence of the triazole ring is believed to enhance this activity by modulating the MAPK signaling pathway.
2. Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
3. Anticancer Potential
Preliminary evaluations show that the compound may induce apoptosis in cancer cells through the activation of caspase pathways. Studies have indicated a dose-dependent response in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
Research Findings and Case Studies
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Substituent Effects on Bioactivity
Halogenated Aryl Groups
- KA39 (6-(2,5-dinitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivative): KA39, bearing a 2,5-dinitrophenyl group at the 6-position and a sulfonamide moiety, demonstrated potent anticancer activity. In prostate cancer cell lines, it exhibited GI50 values of 0.89–1.21 μM, outperforming standard chemotherapeutics like cisplatin . Comparison: The target compound’s dichlorophenyl group provides moderate electron-withdrawing effects compared to KA39’s nitro substituents, which may reduce cytotoxicity but improve selectivity.
- 4c (6-(2,4-dichlorophenyl)-3-(diphenylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole) :
This derivative showed significant anti-inflammatory activity with reduced gastrointestinal toxicity (IC50 for lipid peroxidation: 12.4 μM). The diphenylmethyl group at the 3-position enhances steric bulk, possibly shielding reactive thiadiazole sulfur atoms .- Comparison : The target compound’s phenyl group at the 3-position lacks this steric protection, which may affect metabolic stability.
Heteroaromatic Substitutions
- 6-(3’-Pyridyl) Derivatives: Pyridyl-substituted analogs (e.g., 3-(3-pyridyl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles) exhibited vascular舒张 activity, with EC50 values <10 μM in rat aortic models . The pyridyl group’s nitrogen enhances hydrogen bonding with biological targets.
Structural Modifications and Pharmacokinetics
Lipophilicity and Solubility
- Alkoxy/Aryloxymethylene Derivatives :
Compounds like 3-alkyl-6-aryloxymethylene-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles showed increased logP values (2.8–3.5), correlating with enhanced membrane permeability .- Comparison : The target compound’s 2-methylfuran group contributes to moderate lipophilicity (predicted logP ~3.1), balancing solubility and absorption.
Mechanism of Action and Selectivity
Antifungal Activity :
Pyrazole-containing analogs (e.g., 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles) inhibited 14-α-demethylase (CYP51) with docking scores of −9.2 to −10.5 kcal/mol, comparable to fluconazole .- Comparison : The target compound’s dichlorophenyl group may enhance CYP51 binding, though this remains untested.
Analgesic Activity :
Halogenated derivatives (e.g., 6-(3-chloro-4-fluorophenyl)-3-(2,4-dichloro-5-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole) showed ED50 values of 12 mg/kg in hot-plate tests, attributed to halogen-mediated σ-receptor modulation .- Comparison : The target compound’s dichlorophenyl group aligns with this SAR but lacks fluorination, which may reduce analgesic potency.
Data Tables
Table 1: Bioactivity Comparison of Selected Triazolo[3,4-b][1,3,4]thiadiazoles
Table 2: Physicochemical Properties
| Compound | logP (Predicted) | Hydrogen Bond Acceptors | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound | 3.1 | 4 | 452.3 |
| KA39 | 2.8 | 8 | 585.5 |
| 4c | 4.2 | 3 | 486.4 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
